molecular formula C7H7N3O2 B2439775 2-Methylpyrazolo[1,5-A]pyrimidine-5,7-diol CAS No. 939979-42-7

2-Methylpyrazolo[1,5-A]pyrimidine-5,7-diol

Cat. No. B2439775
CAS RN: 939979-42-7
M. Wt: 165.152
InChI Key: PPOAIFZITAMTFV-UHFFFAOYSA-N
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Description

2-Methylpyrazolo[1,5-A]pyrimidine-5,7-diol is a member of the Pyrazolo[1,5-a]pyrimidine (PP) derivatives . These are a large family of N-heterocyclic compounds that have a significant impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .


Synthesis Analysis

The synthesis of this compound involves the reaction of diethyl malonate with the aminopyrazole derivative. This reaction yields 2-[(benzyloxy)methyl]pyrazolo[1,5-a]pyrimidine-5,7-diol. Chlorination of this compound with phosphorus oxychloride provides the corresponding dichloro-derivative .

Scientific Research Applications

Regio-Orientation in Pyrazolo[1,5-a]pyrimidines Synthesis The compound 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol is part of the broader class of pyrazolo[1,5-a]pyrimidines, which have been studied for their regioselectivity and regio-orientation in reactions. A review by M. Mohamed and A. M. Mahmoud (2019) focuses on the significance of regio-orientation in the synthesis of pyrazolo[1,5-a]pyrimidines. They highlight the controversial aspects of substituent orientation on the pyrimidine ring, underlining the comparable nucleophilicity of the exocyclic NH2 group and endocyclic NH in 3(5)-aminopyrazoles. This review presents a foundational overview of the chemical behavior of pyrazolo[1,5-a]pyrimidines, offering insights into the synthetic challenges and opportunities for researchers working with this class of compounds (Mohamed & Mahmoud, 2019).

Synthetic Pathways and Biological Properties of Pyranopyrimidine Scaffolds Another area of interest is the synthesis and application of pyranopyrimidine scaffolds, which share structural features with this compound. Mehul P. Parmar, Ruturajsinh M. Vala, and H. Patel (2023) cover the use of hybrid catalysts in the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds. These scaffolds are vital precursors for medicinal and pharmaceutical industries due to their synthetic versatility and bioavailability. The review discusses various synthetic pathways and highlights the potential of these scaffolds for developing lead molecules with broad applications (Parmar, Vala, & Patel, 2023).

Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold The pyrazolo[1,5-a]pyrimidine scaffold, to which this compound belongs, is recognized for its extensive medicinal properties. S. Cherukupalli et al. (2017) review the synthetic strategies and significant biological properties associated with pyrazolo[1,5-a]pyrimidine derivatives. Their work underscores the broad range of medicinal properties, including anticancer, CNS agent, anti-infectious, and anti-inflammatory activities. The review demonstrates the potential of exploiting this scaffold for developing new drug candidates, highlighting the need for further exploration by medicinal chemists (Cherukupalli et al., 2017).

properties

IUPAC Name

7-hydroxy-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-4-2-5-8-6(11)3-7(12)10(5)9-4/h2-3,12H,1H3,(H,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWUZZBWNZIWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)NC(=O)C=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678361
Record name 7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

939979-42-7
Record name 7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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